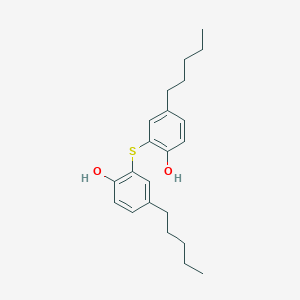

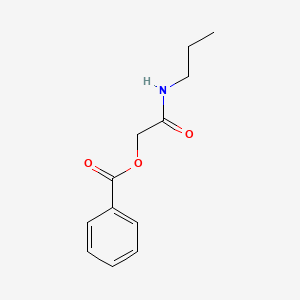

Benzoic acid--pentadecan-1-ol (1/1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

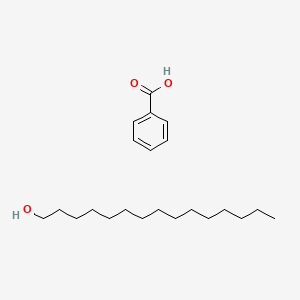

Benzoic acid and pentadecan-1-ol are two distinct organic compounds. Benzoic acid is a white, crystalline organic compound belonging to the family of carboxylic acids. It is widely used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents It is used as an ingredient in industrial chemicals, lubricating oils, and consumer products such as lotions and creams .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzoic Acid: : Benzoic acid can be prepared by the oxidation of toluene with oxygen at temperatures around 200°C in the presence of cobalt and manganese salts as catalysts . Another method involves the hydrolysis of benzotrichloride with water or steam .

Pentadecan-1-ol: : Pentadecan-1-ol can be synthesized via the hydroformylation of olefins produced from ethylene. This process involves the addition of a formyl group to the olefin, followed by hydrogenation to produce the alcohol .

Industrial Production Methods

Benzoic Acid: : Industrially, benzoic acid is produced by the partial oxidation of toluene with oxygen in the presence of cobalt or manganese naphthenates .

Pentadecan-1-ol: : Industrial production of pentadecan-1-ol involves the catalytic hydrogenation of fatty acids or esters derived from natural fats and oils .

Analyse Chemischer Reaktionen

Benzoic Acid

Reduction: Reduction of benzoic acid can yield benzyl alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Pentadecan-1-ol

Oxidation: Pentadecan-1-ol can be oxidized to pentadecanoic acid using oxidizing agents like chromium trioxide.

Reduction: Reduction reactions are less common for pentadecan-1-ol due to its already reduced state.

Substitution: Pentadecan-1-ol can undergo substitution reactions to form ethers and esters.

Wissenschaftliche Forschungsanwendungen

Benzoic Acid: : Benzoic acid is used extensively in scientific research due to its antimicrobial properties. It is used as a preservative in food and cosmetics, and as an intermediate in the synthesis of various organic compounds .

Pentadecan-1-ol: : Pentadecan-1-ol is used in the synthesis of surfactants and lubricants. It is also used in the production of detergents and as a feedstock for ethoxylation and sulfation reactions .

Wirkmechanismus

Benzoic Acid: : Benzoic acid exerts its antimicrobial effects by inhibiting the growth of mold, yeast, and some bacteria. It is conjugated to glycine in the liver and excreted as hippuric acid .

Pentadecan-1-ol: : The mechanism of action of pentadecan-1-ol is less well-studied, but it is known to act as a substrate for alkyl dihydroxyacetone phosphate synthase in certain biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Benzoic Acid: : Similar compounds include salicylic acid, gallic acid, and phthalic acid. Benzoic acid is unique due to its widespread use as a preservative and its relatively simple structure .

Pentadecan-1-ol: : Similar compounds include other long-chain fatty alcohols such as hexadecan-1-ol (cetyl alcohol) and octadecan-1-ol (stearyl alcohol). Pentadecan-1-ol is unique due to its specific chain length and its use in specialized industrial applications .

Eigenschaften

CAS-Nummer |

102702-75-0 |

|---|---|

Molekularformel |

C22H38O3 |

Molekulargewicht |

350.5 g/mol |

IUPAC-Name |

benzoic acid;pentadecan-1-ol |

InChI |

InChI=1S/C15H32O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;8-7(9)6-4-2-1-3-5-6/h16H,2-15H2,1H3;1-5H,(H,8,9) |

InChI-Schlüssel |

QWWMHNUVALYKSF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCO.C1=CC=C(C=C1)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)

![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)

![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)

![8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)](/img/structure/B14343621.png)

![2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)-](/img/structure/B14343625.png)

![4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol](/img/structure/B14343632.png)

![1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14343638.png)

![2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane](/img/structure/B14343644.png)